

Check Availability & Pricing

# The Pharmacological Profile of AZD1480: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (1R)-AZD-1480 |           |
| Cat. No.:            | B12373945     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs), with primary activity against JAK1 and JAK2.[1][2] The JAK/STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival, and its dysregulation is implicated in various malignancies and inflammatory diseases. [3][4] AZD1480 exerts its pharmacological effects by inhibiting JAK2 activation, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][5] This inhibition leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[3][6] Preclinical studies have demonstrated its anti-tumor activity in a range of solid and hematological cancer models.[5][7] [8] However, its clinical development was halted due to the observation of dose-limiting neurological toxicities in a Phase I trial.[1][9] This guide provides a comprehensive overview of the pharmacological profile of AZD1480, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies.

## **Mechanism of Action and In Vitro Activity**

AZD1480 is a potent inhibitor of JAK2 kinase with a high degree of selectivity.[5] Its primary mechanism involves competing with ATP for binding to the catalytic domain of JAK2, thereby preventing the autophosphorylation and activation of the kinase.[5][6] This leads to the suppression of the downstream JAK/STAT signaling cascade.



Table 1: In Vitro Inhibitory Activity of AZD1480

| Target/Assay                                            | IC50 / Ki / GI50            | Cell Line <i>l</i> Conditions  | Reference |
|---------------------------------------------------------|-----------------------------|--------------------------------|-----------|
| Enzymatic Assays                                        |                             |                                |           |
| JAK2 (cell-free)                                        | IC50: 0.26 nM               | -                              | [6]       |
| JAK2 (cell-free)                                        | Ki: 0.26 nM                 | -                              | [5]       |
| JAK1 (cell-free)                                        | IC50: 1.3 nM                | -                              | [10]      |
| JAK2 (cell-free, 5mM<br>ATP)                            | IC50: 58 nM                 | -                              | [11]      |
| JAK1 (enzymatic,<br>5mM ATP)                            | IC50: 41 nM                 | -                              | [12]      |
| JAK3 (enzymatic,<br>5mM ATP)                            | IC50: 1363 nM               | -                              | [12]      |
| Cell-Based Assays                                       |                             |                                |           |
| STAT5 Phosphorylation                                   | IC50: 46 nM                 | TEL-Jak2 Ba/F3 cells           | [5]       |
| TEL-Jak2 Proliferation                                  | GI50: 60 nM                 | Ba/F3 cells                    | [5]       |
| JAK2 V617F<br>Proliferation                             | GI50: 60 nM                 | -                              | [11]      |
| Pediatric Solid Tumor<br>Cell Lines                     | Median EC50: 1.5 μM         | 7 NB, 7 RMS, 2 ESFT cell lines | [13]      |
| Small Cell Lung Cancer Cell Lines                       | IC50: 0.73 - 3.08<br>μmol/L | 6 out of 13 SCLC cell lines    | [8]       |
| Pediatric Preclinical Testing Program (PPTP) Cell Lines | Median rIC50: 1.5 μM        | In vitro cell line panel       | [7]       |

## **Signaling Pathway Inhibition**







AZD1480 effectively blocks the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, JAKs associated with the receptors become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. AZD1480's inhibition of JAK2 prevents this entire cascade.





Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT signaling pathway by AZD1480.



## **Pharmacokinetics**

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for AZD1480.[1][14] The compound demonstrated rapid absorption and elimination.[1][4]

Table 2: Human Pharmacokinetic Parameters of

**AZD1480** 

| Parameter                            | Value                   | Dosing Regimen                | Reference |
|--------------------------------------|-------------------------|-------------------------------|-----------|
| Time to Cmax (Tmax)                  | ~1 hour                 | 10-70 mg QD & 20-45<br>mg BID | [1][14]   |
| Half-life (t1/2)                     | ~5 hours                | 10-70 mg QD & 20-45<br>mg BID | [1][14]   |
| Accumulation                         | Minimal                 | Repeated QD or BID dosing     | [1]       |
| Exposure                             | Dose-dependent increase | 10-50 mg                      | [1]       |
| pSTAT3 Inhibition in<br>Granulocytes | 56% (±21%)              | 70 mg QD at steady-<br>state  | [1][14]   |

Another Phase I study in patients with myelofibrosis showed a mean terminal half-life ranging from 2.45 to 8.06 hours, with no accumulation observed after 28 days of daily dosing.[12][15]

## **In Vivo Efficacy**

AZD1480 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

# Table 3: Summary of In Vivo Efficacy of AZD1480 in Xenograft Models



| Tumor Model                        | Dosing Regimen               | Tumor Growth Inhibition (TGI) / Outcome                    | Reference |
|------------------------------------|------------------------------|------------------------------------------------------------|-----------|
| DU145 (Prostate)                   | Once daily                   | 81% TGI (p < 0.001)                                        | [5]       |
| MDA-MB-468 (Breast)                | Once daily                   | 111% TGI (p < 0.001)                                       | [5]       |
| MDAH2774 (Ovarian)                 | 10 mg/kg BID                 | 71% TGI (p < 0.001)                                        | [5]       |
| MDAH2774 (Ovarian)                 | 30 mg/kg BID                 | 139% TGI (p < 0.001),<br>tumor regression                  | [5]       |
| MEF-Stat3-YFP                      | 50 mg/kg QD                  | 58% TGI (p = 0.001)                                        | [5]       |
| Neuroblastoma & Pediatric Sarcomas | 30 mg/kg QD or BID           | Significant tumor<br>growth depression<br>(P< 0.001)       | [13]      |
| Glioblastoma<br>(intracranial)     | -                            | Increased survival of mice                                 | [3]       |
| Uterine Leiomyomas                 | 50 mg/kg QD (5<br>days/week) | 59.5% reduction in xenograft volume (p < .0001)            | [16][17]  |
| Small Cell Lung<br>Cancer (H82)    | 60 mg/kg/d                   | Significant decrease<br>in xenograft growth (P<br>< 0.001) | [8]       |

# Experimental Protocols JAK2 Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.

- Reagents and Materials:
  - Purified recombinant JAK2 kinase domain.[18]
  - Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1).[19][20]



- ATP (e.g., 500 μM stock).[19][20]
- Substrate: A peptide or protein that can be phosphorylated by JAK2 (e.g., Poly(Glu:Tyr 4:1)).[19][20]
- AZD1480 or other test inhibitors dissolved in DMSO.
- 96-well plates.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).[19]
- Procedure:
  - 1. Prepare serial dilutions of AZD1480 in the kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[19]
  - 2. Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.[19][20]
  - 3. Add the master mix to the wells of the 96-well plate.
  - 4. Add the diluted AZD1480 or vehicle control (DMSO) to the respective wells.
  - Initiate the kinase reaction by adding the purified JAK2 enzyme to each well (except for the "blank" control).[20]
  - 6. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19][20]
  - 7. Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo<sup>™</sup> assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.[19]
  - 8. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## **Cell Proliferation Assay**

This assay determines the effect of AZD1480 on the growth and viability of cancer cell lines.

Reagents and Materials:



- Cancer cell lines of interest.
- Complete cell culture medium.
- AZD1480 stock solution in DMSO.
- 96-well cell culture plates.
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or Alamar Blue).[5][21]

#### Procedure:

- 1. Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10<sup>4</sup> cells/well) and allow them to adhere overnight.[13][21]
- 2. Treat the cells with serial dilutions of AZD1480 or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[5][21]
- 3. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[21]
- 4. Incubate for the recommended time (e.g., 4 hours for CCK-8).[21]
- 5. Measure the absorbance or fluorescence using a microplate reader.
- 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.

### In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.





Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study with AZD1480.



- Animal Model:
  - Use immunodeficient mice (e.g., athymic nude or SCID mice).[5][13]
- Tumor Cell Implantation:
  - Subcutaneously implant a suspension of tumor cells (e.g., 2 x 10<sup>6</sup> cells) mixed with Matrigel into the flank of each mouse.[5][13]
- · Tumor Growth and Randomization:
  - Monitor tumor growth regularly. When tumors reach a specified average volume (e.g., 65-200 mm³), randomize the mice into treatment and control groups.[5][13]
- Drug Formulation and Administration:
  - Prepare AZD1480 in a suitable vehicle (e.g., water with 0.5% Hypermellose and 0.1% Tween 80).[5]
  - Administer AZD1480 orally (p.o.) via gavage at the desired dose and schedule (e.g., 50 mg/kg once daily).[5] The control group receives the vehicle only.
- Efficacy Assessment:
  - Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: 0.5 \* (larger diameter) \* (smaller diameter)<sup>2</sup>.[5]
  - Monitor animal body weight and overall health as indicators of toxicity.
- · Pharmacodynamic Analysis:
  - At the end of the study, tumors can be harvested to assess the in vivo target engagement of AZD1480 by measuring the levels of phosphorylated STAT3 (pSTAT3) via Western blotting or immunohistochemistry.[13]
- Statistical Analysis:



Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g.,
 t-test or ANOVA) to determine the significance of the anti-tumor effect.[5]

## Conclusion

AZD1480 is a well-characterized, potent inhibitor of JAK1 and JAK2 with demonstrated preclinical efficacy in a variety of cancer models. Its mechanism of action through the inhibition of the JAK/STAT signaling pathway is well-established. While its clinical development was halted due to toxicity, the extensive pharmacological data available for AZD1480 continues to make it a valuable tool for researchers investigating the role of JAK/STAT signaling in disease and for the development of novel therapeutics targeting this pathway. This guide provides a comprehensive summary of its pharmacological profile to aid in these research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Therapeutic potential of AZD1480 for the treatment of human glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. profiles.foxchase.org [profiles.foxchase.org]

## Foundational & Exploratory





- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I, open-label, multi-center study of the JAK2 inhibitor AZD1480 in patients with myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 Against Uterine Leiomyomas in a Patient-Derived Xenograft Mouse Model - ProQuest [proquest.com]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. ijbs.com [ijbs.com]
- To cite this document: BenchChem. [The Pharmacological Profile of AZD1480: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373945#pharmacological-profile-of-the-research-compound-azd1480]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com